



Application Notes and Protocols: Preparation of Z-Tyr-Lys-Arg-pNA Solutions

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Compound of Interest		
Compound Name:	Z-Tyr-Lys-Arg-pNA	
Cat. No.:	B12387806	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely used in biochemical assays to measure the activity of various proteases.[1] It is a valuable tool for studying enzyme kinetics, screening for inhibitors, and characterizing proteases such as kexin, subtilisin-type, and yapsin-like proteases.[2][3][4]

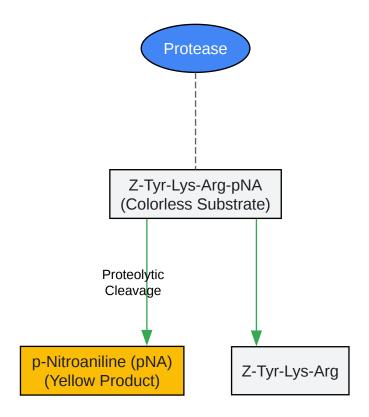
The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm.[5][6] The rate of pNA release is directly proportional to the enzyme's activity.[5]

Accurate and reproducible results in these assays are critically dependent on the correct preparation and handling of the substrate stock and working solutions. These notes provide detailed protocols for the preparation, storage, and handling of **Z-Tyr-Lys-Arg-pNA** solutions to ensure optimal performance and stability.

2. Principle of Chromogenic Assay

The enzymatic reaction releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically.





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Figure 1. Enzymatic cleavage of Z-Tyr-Lys-Arg-pNA.

3. Quantitative Data Summary

The following table summarizes the key quantitative data for **Z-Tyr-Lys-Arg-pNA** and its solutions. It is important to note that the compound can be supplied as a trifluoroacetate (TFA) salt (**Z-Tyr-Lys-Arg-pNA**·2TFA), which has a different molecular weight.[1][3] Always confirm the specific form of the substrate from the manufacturer's documentation to ensure accurate concentration calculations.



Parameter	Value	Reference
Molecular Formula	C35H45N9O8	MedChemExpress
Molecular Weight	719.79 g/mol	MedChemExpress
Molecular Wt. (2TFA Salt)	947.85 g/mol	[1][3]
Appearance	White to off-white solid/powder	[1]
Primary Solvent	Dimethyl Sulfoxide (DMSO)	[7][8]
Max. Stock Concentration	100 mg/mL (138.93 mM) in DMSO	[7][8]
Storage (Powder)	-20°C (1 year) or -80°C (2 years), sealed from moisture	[7]
Storage (Stock Solution)	-20°C (1 month) or -80°C (6 months), sealed from moisture	[2][7]

Experimental Protocols

4. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using **Z-Tyr-Lys-Arg-pNA** (MW: 719.79 g/mol). Adjust the mass accordingly if using the TFA salt.

Materials:

- Z-Tyr-Lys-Arg-pNA powder
- Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Bath sonicator (optional, but recommended)



Precision pipettes

Procedure:

- Calculation: Calculate the mass of Z-Tyr-Lys-Arg-pNA required. For 1 mL of a 10 mM stock solution:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 719.79 g/mol * (1000 mg / 1 g) = 7.2 mg
- Weighing: Carefully weigh out 7.2 mg of the Z-Tyr-Lys-Arg-pNA powder and place it into a suitable vial.
- Dissolution:
 - Add 1 mL of high-purity DMSO to the vial.
 - Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
 - Note: For concentrations at or above 100 mg/mL, sonication may be required to facilitate dissolution.[7][8] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impair solubility.[7][8]
- Aliquotting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.
- Storage: Store the aliquots in a sealed container, protected from light and moisture. For short-term storage, -20°C is suitable for up to one month.[2][7] For long-term storage, -80°C is recommended for up to six months.[2][7]
- 5. Protocol 2: Preparation of a 100 μM Working Solution

The final concentration of the working solution is highly dependent on the specific enzyme and assay conditions (e.g., Km of the enzyme). This protocol provides a general example of preparing a 100 µM working solution.

Materials:



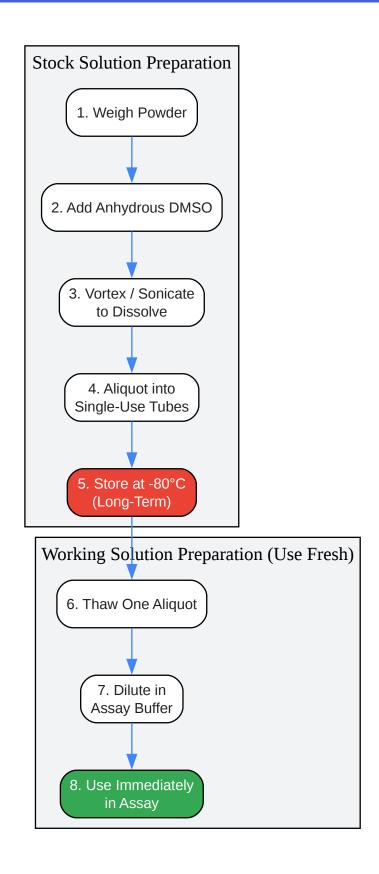
- 10 mM Z-Tyr-Lys-Arg-pNA stock solution (from Protocol 1)
- Appropriate assay buffer (e.g., Tris-HCl, HEPES)
- Sterile conical or microcentrifuge tubes

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
- Dilution Calculation: Determine the volume of stock solution needed. To prepare 1 mL of a 100 μ M working solution from a 10 mM stock:
 - Use the formula: M₁V₁ = M₂V₂
 - \circ (10,000 μ M) * V₁ = (100 μ M) * (1000 μ L)
 - V₁ = 10 μL
- · Preparation:
 - Pipette 990 µL of the desired assay buffer into a clean tube.
 - Add 10 μL of the 10 mM stock solution to the buffer.
 - Mix thoroughly by gentle vortexing or inversion.
- Usage: Use the working solution immediately in the assay. It is recommended to prepare
 working solutions fresh for each experiment to ensure consistency and activity.
- 6. Workflow and Application Notes

The following diagram illustrates the complete workflow for preparing **Z-Tyr-Lys-Arg-pNA** solutions.





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Figure 2. Workflow for preparing substrate solutions.



Application Notes:

- Solvent Quality: The use of high-purity, anhydrous DMSO is critical for achieving high stock
 concentrations and ensuring the stability of the substrate.[7][8] Water contamination can lead
 to hydrolysis of the substrate and reduce its solubility. The trifluoroacetate salt form may
 exhibit better solubility in aqueous solutions.[1]
- Final DMSO Concentration: When preparing the final reaction mixture for an enzyme assay, ensure that the final concentration of DMSO is low (typically <1-5%) as higher concentrations can inhibit enzyme activity.
- Stability: **Z-Tyr-Lys-Arg-pNA** solutions are susceptible to degradation through hydrolysis and photolysis. Always store solutions protected from light and adhere strictly to the recommended storage temperatures and durations to prevent loss of activity.[2][7]
- Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to substrate degradation and precipitation. Aliquotting is a mandatory step to preserve the integrity of the stock.[2]
- Material Compatibility: Use polypropylene tubes or glass vials for storage. Avoid using
 polystyrene (PS) labware with concentrated DMSO, as it can be degraded by the solvent.

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